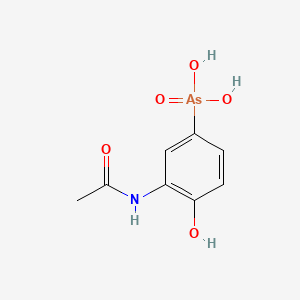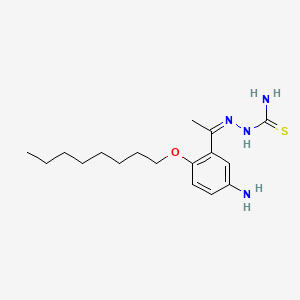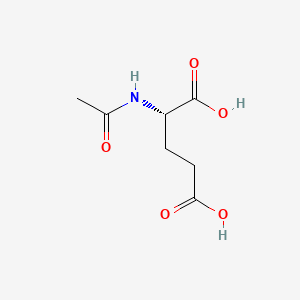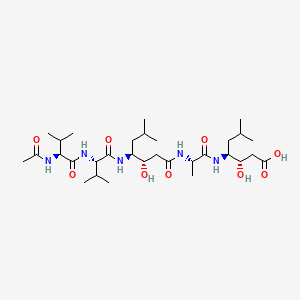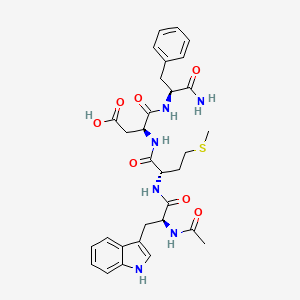
アニデュラファンギン
概要
説明
Anidulafungin is a semi-synthetic echinocandin antifungal drug used primarily to treat various Candida infections, including candidemia, intra-abdominal abscesses, and esophageal candidiasis . It is derived from a fermentation product of Aspergillus nidulans and is known for its ability to inhibit the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall .
科学的研究の応用
Anidulafungin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of echinocandins.
Biology: Investigated for its effects on fungal cell wall synthesis and its potential to inhibit other pathogenic fungi.
In Vivo
In vivo studies of anidulafungin have been conducted to evaluate its efficacy in treating fungal infections. These studies have shown that anidulafungin is effective in treating a variety of fungal infections, including Candida species, Aspergillus species, and other fungal infections.
In Vitro
In vitro studies of anidulafungin have been conducted to evaluate its efficacy in treating fungal infections. These studies have shown that anidulafungin is effective in inhibiting the growth of a variety of fungal species, including Candida species, Aspergillus species, and other fungal infections.
作用機序
Anidulafungin exerts its antifungal effects by inhibiting the enzyme glucan synthase, which is responsible for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall . This inhibition leads to osmotic instability and cell death in the fungal cells. The molecular targets of anidulafungin include the glucan synthase complex, which is essential for maintaining the integrity of the fungal cell wall .
生物活性
Anidulafungin has been shown to be active against a variety of fungi, including Candida species, Aspergillus species, and other fungal infections. In addition, anidulafungin has been shown to be active against a variety of bacterial species, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects
Anidulafungin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the synthesis of the fungal cell wall, which prevents the growth and spread of the fungus. In addition, anidulafungin has been shown to inhibit the production of lipopolysaccharides, which are important components of the fungal cell wall. Anidulafungin has also been shown to inhibit the production of ergosterol, which is an important component of the fungal cell membrane.
実験室実験の利点と制限
Anidulafungin has several advantages and limitations for laboratory experiments. The main advantage of anidulafungin is its ability to inhibit the growth of a variety of fungi, including Candida species, Aspergillus species, and other fungal infections. In addition, anidulafungin has a wide therapeutic index, meaning that it can be used safely at a wide range of doses. However, anidulafungin has some limitations for laboratory experiments. It is not effective against all fungal species and it can be toxic at high doses.
将来の方向性
The future of anidulafungin is promising. Research is ongoing to improve the efficacy and safety of the drug. Possible future directions include the development of new formulations of anidulafungin that are more effective and have fewer side effects. In addition, research is ongoing to identify new targets for anidulafungin, such as other fungal species and bacterial species. Furthermore, research is ongoing to develop new synthetic methods for the production of anidulafungin. Finally, research is ongoing to identify new uses for anidulafungin, such as the treatment of other fungal infections, bacterial infections, and other diseases.
生化学分析
Biochemical Properties
Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells . This results in the inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall . The disruption of this synthesis leads to osmotic instability and ultimately, fungal cell death .
Cellular Effects
Anidulafungin has a potent in vitro activity against many Candida, as well as some Aspergillus . It prevents the normal development of fungal cell walls. In the presence of Anidulafungin, fungal cells have incomplete or defective cell walls, making them fragile or unable to grow .
Molecular Mechanism
The molecular mechanism of Anidulafungin involves the inhibition of (1→3)-β-D-glucan synthase, an enzyme important to the synthesis of the fungal cell wall . This results in the reduction of 1,3-β-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell death .
Temporal Effects in Laboratory Settings
Anidulafungin undergoes slow chemical degradation at physiological temperature and pH to a ring-opened peptide that lacks antifungal activity . This slow degradation process contributes to its long-lasting effects against fungal cells.
Dosage Effects in Animal Models
In a dose-ranging study comparing the efficacy of Anidulafungin, fluconazole, or amphotericin B in immunosuppressed rabbits with esophageal candidiasis due to fluconazole-resistant C. albicans, treatment with Anidulafungin demonstrated a significant dose-dependent clearance of C. albicans from all sites .
Metabolic Pathways
Anidulafungin is not metabolized by the liver and does not involve the cytochrome P450 (CYP450) isoenzymes . It undergoes slow chemical hydrolysis to an open-ring peptide that lacks antifungal activity .
Transport and Distribution
The distribution of Anidulafungin into organs and tissue is widely variable. It is concentrated in the liver, spleen, and gut, and is present in equal concentrations in plasma and lung .
Subcellular Localization
Anidulafungin is localized to the cell surface where it exerts its antifungal activity . It does not enter the cell but binds to the fungal cell wall, disrupting its structure and leading to cell death .
準備方法
Synthetic Routes and Reaction Conditions: Anidulafungin is synthesized through a semi-synthetic process that involves fermentation followed by three synthetic steps . The process begins with the fermentation of Aspergillus nidulans to produce the echinocandin B nucleus, which is then chemically modified to produce anidulafungin . One of the key intermediates in the synthesis is 4’-orthopentyloxy-1,1’:4’,1’-terphenyl-4-carboxylic acid, which is prepared through a series of reactions including Grignard reagent reaction, addition and hydrolysis with trimethyl borate, and Suzuki reaction .
Industrial Production Methods: The industrial production of anidulafungin involves large-scale fermentation followed by chemical synthesis. The fermentation process is optimized to produce high yields of the echinocandin B nucleus, which is then subjected to chemical modifications under controlled conditions to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions: Anidulafungin undergoes several types of chemical reactions, including:
Oxidation: Anidulafungin can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups present in anidulafungin.
Substitution: Substitution reactions can introduce different substituents into the anidulafungin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions include various derivatives of anidulafungin with modified functional groups, which can have different antifungal properties .
類似化合物との比較
Anidulafungin is part of the echinocandin class of antifungal drugs, which also includes caspofungin and micafungin . Compared to these compounds, anidulafungin has several unique features:
Similar Compounds:
Caspofungin: Another echinocandin used to treat fungal infections, with a similar mechanism of action.
Micafungin: An echinocandin with a shorter half-life and different pharmacokinetic properties compared to anidulafungin.
Rezafungin: A novel echinocandin with a longer half-life and once-weekly dosing regimen.
特性
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAMHSQVVQIOT-MFAJLEFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H73N7O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1140.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Anidulafungin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 5.64e-02 g/L | |
| Record name | Anidulafungin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Anidulafungin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Anidulafungin is a semi-synthetic echinocandin with antifungal activity. Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells. This results in inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall, ultimately leading to osmotic instability and cell death. | |
| Record name | Anidulafungin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
166663-25-8 | |
| Record name | Anidulafungin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166663258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anidulafungin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terphenyl]-4-yl]carbonyl] -L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANIDULAFUNGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HLM53094I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Anidulafungin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Anidulafungin?
A1: Anidulafungin exerts its antifungal activity by inhibiting the synthesis of 1,3-β-D-glucan [], a crucial component of the fungal cell wall. [, , , ]
Q2: How does the inhibition of 1,3-β-D-glucan synthesis impact fungal cells?
A2: The inhibition of 1,3-β-D-glucan synthesis weakens the structural integrity of the fungal cell wall, leading to cell lysis and death. [, ]
Q3: What is the molecular formula and weight of Anidulafungin?
A3: The molecular formula of Anidulafungin is C58H73N7O17, and its molecular weight is 1140.3 g/mol. []
Q4: How stable is Anidulafungin in solution?
A4: Anidulafungin exhibits slow, nonenzymatic chemical degradation in solution. []
Q5: How is Anidulafungin primarily metabolized and eliminated?
A5: Anidulafungin undergoes slow chemical degradation and is primarily eliminated through fecal excretion, predominantly as degradation products. [] Only a small fraction (10%) is eliminated as unchanged drug. []
Q6: Does renal or hepatic impairment affect Anidulafungin's pharmacokinetics?
A6: Due to its unique chemical degradation pathway, Anidulafungin's pharmacokinetics are not significantly altered by renal or hepatic impairment. []
Q7: What is the primary pharmacokinetic-pharmacodynamic (PK-PD) index that predicts the efficacy of Anidulafungin?
A7: Both the ratio of the area under the concentration-time curve from 0 to 24 h (AUC0-24) to the minimum inhibitory concentration (MIC) and the ratio of the maximum serum drug concentration (Cmax) to the MIC are strongly predictive of Anidulafungin's efficacy. []
Q8: How does Anidulafungin's in vitro activity compare to that of Fluconazole against Candida species?
A8: In vitro studies have shown that Anidulafungin has greater potency than Fluconazole against various Candida species, including those resistant to azoles. [, , ]
Q9: Has Anidulafungin demonstrated in vivo efficacy against Candida infections?
A9: Yes, Anidulafungin has demonstrated significant in vivo efficacy against Candida infections in various animal models, including a neutropenic murine model of disseminated candidiasis. [, , ]
Q10: What about Anidulafungin's activity against Aspergillus species?
A10: While Anidulafungin exhibits excellent in vitro activity against Aspergillus species, its in vivo activity is less pronounced. [, ] Studies suggest that it primarily reduces the angioinvasive potential of Aspergillus rather than demonstrating outright fungicidal activity. []
Q11: How does Anidulafungin perform against Candida biofilms compared to other antifungals?
A12: In a study comparing Anidulafungin to Liposomal Amphotericin B against Candida parapsilosis catheter infections using an antifungal-lock technique, Anidulafungin showed significantly higher activity. []
Q12: Have any resistance mechanisms to Anidulafungin been identified in Candida species?
A13: Yes, mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of 1,3-β-D-glucan synthase, have been linked to Anidulafungin resistance in Candida species. [, ]
Q13: Does Anidulafungin exhibit significant drug interactions?
A14: Anidulafungin is not a substrate, inhibitor, or inducer of the cytochrome P450 enzyme system and undergoes chemical degradation, resulting in minimal clinically significant drug interactions. [, , ]
Q14: What are the challenges of delivering Anidulafungin to the central nervous system?
A15: Anidulafungin and micafungin concentrations in cerebrospinal fluid (CSF) are significantly lower than those in plasma, posing a challenge for treating central nervous system infections. [] The concentrations of these antifungals in CSF are often lower than the minimum inhibitory concentrations of many pathogenic Candida strains. []
Q15: Can Anidulafungin be used as a surrogate marker for Caspofungin susceptibility in Candida species?
A16: Research suggests that Anidulafungin can be used as a reliable surrogate marker to predict Caspofungin susceptibility in Candida species. [] This is particularly useful because of the high interlaboratory variation often observed in Caspofungin MIC values. []
Q16: What analytical methods are commonly used to measure Anidulafungin concentrations?
A17: High-performance liquid chromatography (HPLC) is a common method used to measure Anidulafungin concentrations in various matrices, including plasma, vitreous humor, and tissue samples. [, ]
Q17: Is Anidulafungin generally well-tolerated?
A18: Clinical trials and post-marketing surveillance indicate that Anidulafungin is generally well-tolerated in both adults and pediatric patients, with a favorable safety profile. [, , ]
Q18: What are some alternative antifungal agents in the echinocandin class?
A19: Caspofungin and Micafungin are other echinocandin antifungal agents with similar mechanisms of action to Anidulafungin. [] While their in vitro and in vivo activities may vary against certain Candida species, they provide alternative treatment options for invasive fungal infections. []
Q19: Has research explored the cost-effectiveness of Anidulafungin compared to other antifungals?
A20: A study in Turkey evaluating the cost-effectiveness of Anidulafungin versus Fluconazole for treating invasive candidiasis found that while Anidulafungin had a higher upfront cost, it was associated with longer life expectancy, making it potentially cost-effective from the perspective of the Turkish healthcare system. [] Another study in Italy also indicated potential cost savings when using Anidulafungin in place of other antifungals according to approved indications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




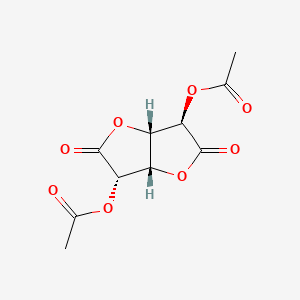

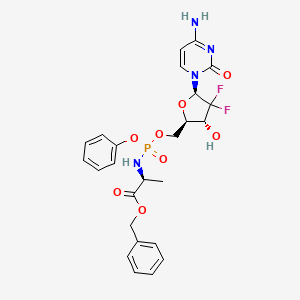
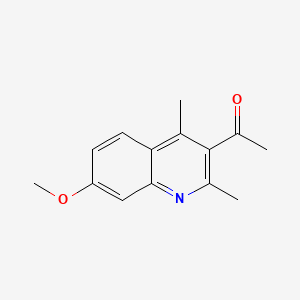
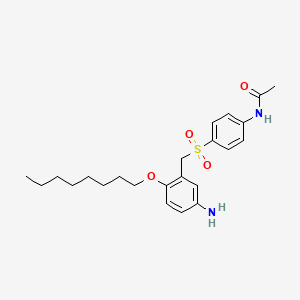
![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)
